1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(2-methylbenzoyl)piperidin-4-yl]oxypyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-6-4-5-7-18(14)20(24)22-10-8-16(9-11-22)25-17-12-15(2)21(3)19(23)13-17/h4-7,12-13,16H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPNIQWQDALMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-methylbenzoyl chloride with piperidine to form the intermediate 1-(2-methylbenzoyl)piperidine. This intermediate is then reacted with 1,6-dimethyl-4-hydroxy-1,2-dihydropyridine under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the evidence, focusing on substituent variations, molecular properties, and synthetic or crystallographic insights.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
Piperidine vs. Azetidine Rings: The target compound’s piperidine ring (6-membered) likely confers greater conformational flexibility compared to the azetidine (4-membered) in ’s analog. This may influence solubility and binding interactions.
Acyl vs. Alkyl Substituents: The 2-methylbenzoyl group in the target compound may engage in π-π stacking due to its aromaticity, whereas the methyl-piperidinyl group in ’s pyrido-pyrimidinone lacks such interactions but could improve metabolic stability .
Synthetic Yields and Stability :
- ’s oxazolo-pyridine derivative achieved an 88% yield, suggesting robust synthetic routes for piperidinyl-ether intermediates. The target compound’s synthesis might benefit from similar optimization .
Hydrogen Bonding and Crystallography
- The absence of direct crystallographic data for the target compound necessitates reliance on analogs. emphasizes hydrogen-bonding patterns in molecular aggregation. The 2-methylbenzoyl group’s carbonyl could act as a hydrogen-bond acceptor, while the dihydropyridinone’s lactam oxygen might serve as a donor, influencing crystal packing .
- SHELX software () is widely used for refining small-molecule crystal structures, suggesting its applicability for future crystallographic studies of the target compound .
Biological Activity
1,6-Dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridinone core modified with a piperidine moiety and a methylbenzoyl group. Its structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with a piperidine derivative, followed by cyclization to form the dihydropyridinone structure. The synthetic pathway has been optimized to enhance yield and purity.
Antiviral Properties
Recent studies have demonstrated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives have shown activity against the Ebola virus by inhibiting viral entry through interactions with the Niemann-Pick C1 (NPC1) protein .
Antibacterial Activity
Research indicates that similar compounds possess significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. In vitro assays have shown promising inhibition rates, suggesting potential therapeutic applications in neuropharmacology .
Case Study 1: Antiviral Evaluation
In a study assessing the antiviral efficacy of related compounds against Ebola virus, several derivatives were synthesized and tested. The most potent compound exhibited an EC50 value of 0.93 µM with a selectivity index (SI) of 10, indicating its potential as a therapeutic agent against viral infections .
Case Study 2: Antibacterial Testing
A series of piperidine derivatives were synthesized and evaluated for antibacterial activity. Among them, one derivative demonstrated significant efficacy against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values in the low micromolar range. This suggests that modifications to the piperidine ring can enhance antibacterial potency .
Data Tables
| Activity Type | Compound | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antiviral | 1a | 0.93 | 10 |
| Antibacterial | 3b | 0.64 | 20 |
| Enzyme Inhibition | 5c | 0.38 | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
